

Spectroscopic Analysis of L-Fucitol: A Technical Guide

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This guide provides an in-depth overview of the spectroscopic data for **L-Fucitol** (also known as 1-deoxy-L-galactitol), a sugar alcohol with applications in chemical and biological research. The document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **L-Fucitol**. While experimental data can vary based on instrumentation and conditions, these tables provide expected values based on the compound's structure and data from related polyol compounds.

Table 1: Nuclear Magnetic Resonance (NMR) Data

 1H NMR (Proton NMR) - Predicted Chemical Shifts (δ) in D_2O



Protons	Multiplicity	Approximate Chemical Shift (ppm)
H-1	d	~1.2
H-2	m	~3.8 - 4.0
H-3	m	~3.6 - 3.8
H-4	m	~3.6 - 3.8
H-5	m	~3.5 - 3.7
H-6a, H-6b	m	~3.4 - 3.6
ОН	S	Variable (typically ~2-5, depends on concentration and temperature)

d: doublet, m: multiplet, s: singlet

 ^{13}C NMR (Carbon-13 NMR) - Predicted Chemical Shifts (δ) in D_2O

Carbon	Approximate Chemical Shift (ppm)	
C-1	~18 - 20	
C-2	~68 - 72	
C-3	~70 - 74	
C-4	~70 - 74	
C-5	~72 - 76	
C-6	~62 - 65	

Table 2: Infrared (IR) Spectroscopy Data



Functional Group	Vibration Mode	Approximate Wavenumber (cm ⁻¹)	Intensity
О-Н	Stretching	3600 - 3200	Strong, Broad
С-Н	Stretching	3000 - 2850	Medium
С-Н	Bending	1470 - 1350	Medium
C-O	Stretching	1150 - 1000	Strong

Table 3: Mass Spectrometry (MS) Data

Parameter	Value	Source
Molecular Formula	C6H14O5	PubChem[1]
Molecular Weight	166.17 g/mol	PubChem[1]
Monoisotopic Mass	166.08412354 Da	PubChem[1]

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data for **L-Fucitol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of **L-Fucitol** for structural elucidation.

Materials:

- L-Fucitol sample
- Deuterium oxide (D2O, 99.9%)
- NMR tubes (5 mm)
- NMR spectrometer (e.g., 400 MHz or higher)

Procedure for Sample Preparation:



- Accurately weigh approximately 5-10 mg of L-Fucitol.
- Dissolve the sample in approximately 0.6-0.7 mL of D₂O in a clean, dry vial.
- Vortex the mixture until the sample is fully dissolved.
- Transfer the solution to a 5 mm NMR tube.

Procedure for ¹H NMR Acquisition:

- Insert the NMR tube into the spectrometer.
- Lock the spectrometer on the deuterium signal of D2O.
- Shim the magnetic field to achieve optimal homogeneity.
- Acquire a standard one-dimensional ¹H NMR spectrum. A sufficient number of scans (e.g., 16 or 32) should be collected to ensure a good signal-to-noise ratio.
- Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.
- Reference the spectrum to the residual HDO signal (typically at δ 4.79 ppm).

Procedure for ¹³C NMR Acquisition:

- Using the same sample, switch the spectrometer to the ¹³C nucleus frequency.
- Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
- Process the spectrum similarly to the ¹H spectrum.
- Reference the spectrum using an external standard or by referencing the solvent signal if calibrated.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in **L-Fucitol**.



Materials:

- L-Fucitol sample
- FTIR spectrometer with a suitable sampling accessory (e.g., Attenuated Total Reflectance -ATR)
- Spatula
- Isopropanol or ethanol for cleaning

Procedure:

- Ensure the crystal of the ATR accessory is clean. If necessary, clean it with a soft cloth dampened with isopropanol or ethanol and allow it to dry completely.
- Record a background spectrum. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).
- Place a small amount of the solid **L-Fucitol** sample onto the ATR crystal, ensuring complete coverage of the crystal surface.
- Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.
- Acquire the IR spectrum. Typically, 16 to 32 scans are co-added to obtain a spectrum with a
 good signal-to-noise ratio over a range of 4000-400 cm⁻¹.
- Clean the ATR crystal thoroughly after the measurement.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition of **L-Fucitol**.

Materials:

- L-Fucitol sample
- High-resolution mass spectrometer (e.g., ESI-TOF, Orbitrap)



- Solvent system (e.g., methanol, water, with or without a small amount of formic acid or ammonium acetate to promote ionization)
- Syringe pump or liquid chromatography system for sample introduction

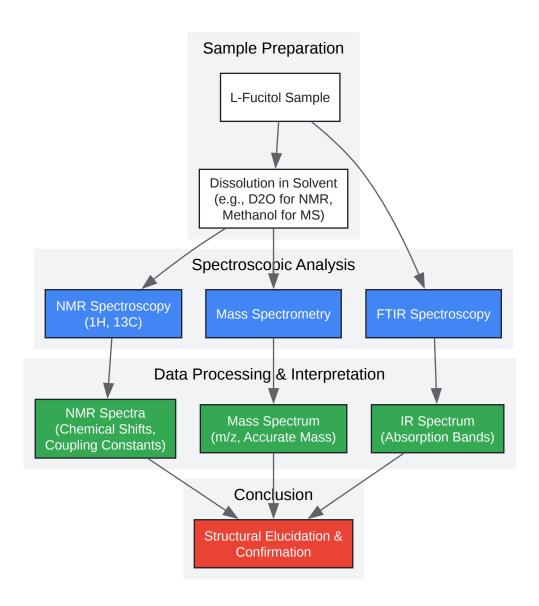
Procedure for Electrospray Ionization (ESI) Mass Spectrometry:

- Prepare a dilute solution of **L-Fucitol** (e.g., 1-10 μg/mL) in the chosen solvent system.
- Tune and calibrate the mass spectrometer according to the manufacturer's instructions to ensure high mass accuracy.
- Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 μ L/min).
- Acquire the mass spectrum in positive or negative ion mode. For polyols like L-Fucitol, adducts with sodium ([M+Na]+) are commonly observed in positive mode.
- Analyze the resulting spectrum to identify the molecular ion peak (e.g., [M+H]+, [M+Na]+, or [M-H]-) and determine its accurate mass.
- Use the accurate mass to confirm the elemental formula (C₆H₁₄O₅).

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like **L-Fucitol**.





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Caption: Workflow for the spectroscopic analysis of L-Fucitol.

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References



- 1. L-Fucitol | C6H14O5 | CID 445724 PubChem [pubchem.ncbi.nlm.nih.gov]
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